2,3-Dimethylphenol (CAS 526-75-0), also known as 2,3-xylenol, is a highly specific dialkylated phenol characterized by adjacent methyl groups at the 2 and 3 positions of the aromatic ring [1]. Operating as a solid at room temperature with a melting point of 70–73 °C, it serves as a critical precursor in pharmaceutical synthesis, specialized phenolic resins, and agricultural chemicals [2]. Its procurement value is fundamentally tied to its regiochemistry: the blocked 2 and 3 positions leave the para (4) and one ortho (6) position open for electrophilic aromatic substitution, providing a distinct reactivity profile compared to more common high-volume xylenol isomers [3].
Substituting 2,3-dimethylphenol with high-volume isomers like 2,6-xylenol or 2,4-xylenol results in catastrophic process failures across its primary applications [1]. In pharmaceutical manufacturing, the 2,3-dimethyl substitution pattern is an absolute structural prerequisite for synthesizing 2,3-xylidine, the core building block for the NSAID mefenamic acid; using other isomers yields completely inactive, off-target drug analogs . In polymer synthesis, 2,6-xylenol is tailored for oxidative coupling to form linear poly(p-phenylene oxide) (PPO) because both ortho positions are blocked. Conversely, 2,3-xylenol possesses an open ortho position, which leads to branching under PPO synthesis conditions, but makes it uniquely valuable as a bifunctional monomer in formaldehyde condensations where 2,6-xylenol would act as a premature chain terminator [2].
The synthesis of the NSAID mefenamic acid strictly requires 2,3-xylidine, which is industrially derived from the amination of 2,3-dimethylphenol . Utilizing 2,6-dimethylphenol or 2,4-dimethylphenol results in structurally mismatched intermediates (e.g., 2,6-xylidine) that cannot be converted into the target active pharmaceutical ingredient (API) [1].
| Evidence Dimension | Yield of Target API Precursor (Mefenamic Acid) |
| Target Compound Data | 100% structural fidelity (directly yields 2,3-xylidine) |
| Comparator Or Baseline | 2,6-Dimethylphenol or 2,4-Dimethylphenol |
| Quantified Difference | Complete structural mismatch (0% yield of target API precursor) |
| Conditions | Industrial amination for pharmaceutical precursor synthesis |
Pharmaceutical buyers must secure the exact 2,3-isomer to meet rigid structural requirements for specific API manufacturing workflows.
In the synthesis of phenolic resins via formaldehyde condensation, the number of open ortho and para positions dictates the polymer's architecture [1]. 2,3-Dimethylphenol retains two reactive sites (positions 4 and 6), allowing it to participate in chain extension and cross-linking. In contrast, 2,6-dimethylphenol has only one reactive site (position 4), meaning it can only act as a chain-terminating agent [2].
| Evidence Dimension | Reactive Sites for Formaldehyde Condensation |
| Target Compound Data | 2 reactive sites (bifunctional monomer) |
| Comparator Or Baseline | 2,6-Dimethylphenol |
| Quantified Difference | 2x the reactive sites, enabling chain growth rather than termination |
| Conditions | Electrophilic aromatic substitution with formaldehyde |
Resin formulators must select 2,3-xylenol when chain extension is required, as 2,6-xylenol will prematurely cap the growing polymer.
While 2,6-xylenol is the primary industrial monomer for poly(p-phenylene oxide) (PPO) engineering resins due to its blocked ortho positions, 2,3-dimethylphenol is fundamentally incompatible with this process [1]. The open ortho position at carbon 6 in 2,3-xylenol leads to branching and cross-linking during oxidative coupling, failing to produce the high-molecular-weight linear thermoplastics characteristic of commercial PPO [1].
| Evidence Dimension | Suitability for Linear PPO Synthesis |
| Target Compound Data | Fails to form linear PPO (undergoes branching) |
| Comparator Or Baseline | 2,6-Dimethylphenol |
| Quantified Difference | 0% linear PPO yield vs. primary industrial standard (intrinsic viscosity 0.35–0.65 dL/g) |
| Conditions | Oxidative coupling polymerization with copper-amine catalysts |
Prevents costly procurement errors by clarifying that 2,3-xylenol cannot be used as a drop-in substitute for PPO resin production.
In the flavor and fragrance industry, xylenol isomers exhibit drastically different organoleptic profiles despite their structural similarity [1]. 2,3-Dimethylphenol is characterized by a predominantly 'smoke' aroma, making it highly effective in coffee and smoke flavor formulations at approximately 200 ppm. Conversely, 2,6-dimethylphenol is dominated by a 'seaweed' profile, restricting its primary utility to seafood flavorings[1].
| Evidence Dimension | Primary Organoleptic Profile |
| Target Compound Data | Predominantly 'smoke' aroma (optimal at 200 ppm) |
| Comparator Or Baseline | 2,6-Dimethylphenol |
| Quantified Difference | Completely distinct sensory pathways requiring strict isomer segregation |
| Conditions | Flavor formulation dosed at 0.05% in ready-to-drink beverages |
Flavor chemists must procure the exact isomer to achieve the target sensory profile without introducing product-ruining off-notes.
2,3-Dimethylphenol is the mandatory starting material for the synthesis of 2,3-xylidine via industrial amination. This intermediate is strictly required for the production of the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid, where any deviation in the methyl group positions would result in an inactive compound .
Due to its two open reactive sites (ortho and para), 2,3-dimethylphenol is utilized in formaldehyde condensation reactions to produce specialized phenolic resins. Unlike 2,6-xylenol, which terminates chains, 2,3-xylenol allows for controlled chain extension and cross-linking, making it valuable for custom adhesives, coatings, and mold binders [1].
In the food and beverage sector, 2,3-dimethylphenol is specifically procured to impart authentic 'burnt' and 'smoke' notes to high-roast coffee and synthetic smoke flavors. Its unique organoleptic properties at low concentrations (~200 ppm) provide realism without the 'ashtray' off-notes associated with crude phenolic mixtures [2].
2,3-Dimethylphenol is frequently utilized, often in high-purity fractions, as an antioxidant additive for gasoline, lubricating oils, and elastomers. Its phenolic hydroxyl group acts as an effective radical scavenger, extending the operational lifespan of industrial fluids and rubber products [3].
Corrosive;Acute Toxic;Environmental Hazard